8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
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Overview
Description
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:
Starting Materials: The synthesis begins with cycloundecadiene as the base structure.
Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth.
Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.
9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.
1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.
Properties
CAS No. |
62338-54-9 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
8,8-dimethyl-9-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3 |
InChI Key |
JGOFSHMHNOXTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCCC=CCCC1=C)C |
Origin of Product |
United States |
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